molecular formula C15H20BrNO2 B250042 (5-Bromo-2-ethoxyphenyl)(4-methylpiperidin-1-yl)methanone

(5-Bromo-2-ethoxyphenyl)(4-methylpiperidin-1-yl)methanone

カタログ番号 B250042
分子量: 326.23 g/mol
InChIキー: MYYXBWFNCCKVCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Bromo-2-ethoxyphenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRL-46470 and has been found to have various biochemical and physiological effects. In

作用機序

BRL-46470 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward behavior and addiction. By blocking the activity of this receptor, BRL-46470 can reduce the reinforcing effects of drugs of abuse and other addictive behaviors. This compound has also been found to have anxiolytic and antidepressant effects, which may be related to its modulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
BRL-46470 has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling in the brain. This compound has been shown to reduce the reinforcing effects of drugs of abuse and other addictive behaviors, as well as to have anxiolytic and antidepressant effects. BRL-46470 has also been found to have anti-inflammatory and antioxidant properties, which may be related to its potential use in the treatment of neurological disorders.

実験室実験の利点と制限

BRL-46470 has several advantages for lab experiments, including its selective antagonism of the dopamine D3 receptor and its potential use in the treatment of neurological disorders. However, this compound also has some limitations, including its relatively low potency and selectivity compared to other dopamine receptor antagonists. Additionally, the synthesis of BRL-46470 is complex and time-consuming, which may limit its use in large-scale studies.

将来の方向性

There are several future directions for research on BRL-46470, including the development of more potent and selective dopamine receptor antagonists, the investigation of its potential use in the treatment of drug addiction and other neurological disorders, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of BRL-46470 and its effects on dopamine signaling in the brain.

合成法

The synthesis of BRL-46470 involves a multi-step process that begins with the reaction of 5-bromo-2-ethoxyphenol with sodium hydride in anhydrous DMF. This reaction produces 5-bromo-2-ethoxyphenyl methoxide, which is then reacted with 4-methylpiperidine in the presence of potassium carbonate and DMF. The final step involves the reaction of the resulting product with acetic anhydride in the presence of pyridine to yield BRL-46470.

科学的研究の応用

BRL-46470 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward behavior and addiction. BRL-46470 has also been studied for its potential use in the treatment of drug addiction and other neurological disorders.

特性

分子式

C15H20BrNO2

分子量

326.23 g/mol

IUPAC名

(5-bromo-2-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H20BrNO2/c1-3-19-14-5-4-12(16)10-13(14)15(18)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9H2,1-2H3

InChIキー

MYYXBWFNCCKVCN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCC(CC2)C

正規SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCC(CC2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。